Ret-IN-3

Description

Properties

IUPAC Name |

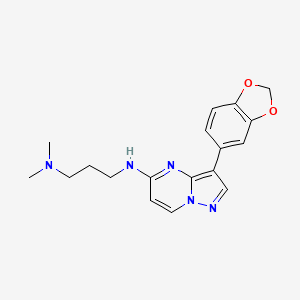

N-[3-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c1-22(2)8-3-7-19-17-6-9-23-18(21-17)14(11-20-23)13-4-5-15-16(10-13)25-12-24-15/h4-6,9-11H,3,7-8,12H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQYRQFLRDJTHQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=NC2=C(C=NN2C=C1)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Ret-IN-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Ret-IN-3, a selective inhibitor of the V804M mutant of the Rearranged during Transfection (RET) receptor tyrosine kinase. The information presented herein is compiled from publicly available research, focusing on quantitative data, detailed experimental methodologies, and the elucidation of its molecular interactions and effects on cellular signaling.

Core Mechanism of Action: Selective Inhibition of RET V804M

This compound (also referred to as compound 34 in its discovery literature) is a potent and selective small-molecule inhibitor targeting the V804M mutant of the RET kinase.[1][2] The V804M mutation is a clinically relevant gatekeeper mutation that confers resistance to some RET inhibitors. This compound was developed to specifically address this resistance mechanism.

The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the catalytic domain of the RET V804M kinase. By occupying the ATP-binding pocket, this compound prevents the autophosphorylation of the kinase and the subsequent activation of downstream signaling pathways that are crucial for cell proliferation and survival.

A key feature of this compound is its selectivity for the V804M mutant over the wild-type (wt) RET kinase and the vascular endothelial growth factor receptor 2 (VEGFR2, also known as KDR).[1] This selectivity is crucial for minimizing off-target effects and potential toxicities associated with the inhibition of wild-type RET and other kinases.

Binding Mode and Structural Interactions

The selective inhibition of RET V804M by this compound is rationalized by its specific binding interactions within the kinase domain, as revealed by X-ray crystallography (PDB ID: 6I82).[2]

Key interactions include:

-

Hinge Region: The pyrazolopyrimidine core of this compound forms a critical hydrogen bond with the backbone amide of Alanine 807 in the hinge region of the kinase.[2]

-

Hydrophobic Pocket: The inhibitor occupies a hydrophobic pocket within the ATP binding site.

-

Flipped Orientation: Notably, this compound adopts a "flipped" binding mode compared to other inhibitors in the same series, which contributes to its specific interactions and selectivity profile.[2]

The following diagram illustrates the binding of this compound within the ATP pocket of RET V804M kinase.

Caption: Binding of this compound to the ATP pocket of RET V804M.

Quantitative Data

The inhibitory activity of this compound and related compounds has been quantified through biochemical and cellular assays. The following tables summarize the key findings from the primary literature.

Table 1: Biochemical Inhibitory Activity of this compound and a Precursor Compound

| Compound | Target Kinase | IC50 (nM) |

| This compound (34) | RET V804M | 19 |

| wt-RET | >300 | |

| KDR (VEGFR2) | >7800 | |

| Compound 23 | RET V804M | 210 |

| wt-RET | >10000 | |

| KDR (VEGFR2) | >10000 |

Data sourced from Newton et al., 2020.

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line | Expressed Kinase | IC50 (µM) |

| Ba/F3 | RET V804M | 0.11 |

| Ba/F3 | Another RET mutant | 4 |

Data sourced from publicly available databases referencing Newton et al., 2020.

Experimental Protocols

The characterization of this compound involved several key experiments. The detailed methodologies are outlined below.

Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the direct inhibitory effect of compounds on the enzymatic activity of the isolated kinase domain.

-

Principle: A TR-FRET assay is used to quantify the phosphorylation of a substrate peptide by the RET kinase. Inhibition of the kinase results in a decreased FRET signal.

-

Materials:

-

Recombinant human RET kinase domain (wild-type and V804M mutant).

-

Biotinylated peptide substrate.

-

ATP.

-

Europium-labeled anti-phosphotyrosine antibody (donor fluorophore).

-

Streptavidin-allophycocyanin (acceptor fluorophore).

-

Assay buffer.

-

Test compounds (e.g., this compound).

-

-

Procedure:

-

The RET kinase, peptide substrate, and test compound are incubated in the assay buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the detection reagents (Europium-labeled antibody and streptavidin-APC) are added.

-

After an incubation period to allow for binding, the TR-FRET signal is measured using a suitable plate reader.

-

The IC50 values are calculated from the dose-response curves.

-

Cellular Proliferation Assay (Ba/F3 Cells)

This assay assesses the ability of a compound to inhibit the proliferation of cells that are dependent on the activity of a specific kinase for their survival and growth.

-

Principle: The murine pro-B cell line Ba/F3 is dependent on interleukin-3 (IL-3) for proliferation. When these cells are engineered to express an oncogenic kinase like RET V804M, they become IL-3 independent and rely on the kinase activity for survival. Inhibition of the kinase leads to a dose-dependent decrease in cell viability.

-

Materials:

-

Ba/F3 cells stably expressing the RET V804M mutant.

-

Cell culture medium (e.g., RPMI-1640) supplemented with serum but lacking IL-3.

-

Test compounds (e.g., this compound).

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

-

Procedure:

-

Ba/F3-RET V804M cells are seeded in 96-well plates in IL-3-free medium.

-

The cells are treated with a serial dilution of the test compound.

-

The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

-

The cell viability reagent is added to each well.

-

After a short incubation, the luminescence (which correlates with the amount of ATP and thus viable cells) is measured using a luminometer.

-

The IC50 values are determined from the resulting dose-response curves.

-

Signaling Pathways and Experimental Workflow

RET Signaling Pathway

The RET receptor tyrosine kinase, upon activation by its ligands (GDNF family ligands) and co-receptors (GFRα), initiates several downstream signaling cascades that are crucial for cell growth, survival, differentiation, and migration. Key pathways include:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation.

-

PI3K/AKT Pathway: Promotes cell survival and growth.

-

PLCγ Pathway: Involved in calcium signaling and other cellular processes.

-

JAK/STAT Pathway: Plays a role in cell survival and proliferation.

This compound, by inhibiting the initial autophosphorylation of RET V804M, effectively blocks the activation of these downstream pathways.

Caption: Simplified RET signaling pathway and the point of inhibition by this compound.

Experimental Workflow for the Discovery of this compound

The development of this compound followed a structured drug discovery process.

References

Technical Guide: Inhibition of the RET V804M Gatekeeper Mutation

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a detailed overview of the inhibition of the RET (Rearranged during Transfection) receptor tyrosine kinase harboring the V804M gatekeeper mutation. While the specific inhibitor "Ret-IN-3" was queried, publically available data for this compound is not available. Therefore, this guide will utilize the well-characterized and potent RET inhibitor, Selpercatinib (formerly LOXO-292), as a primary example to discuss the biochemical potency, relevant signaling pathways, and the experimental methodologies used to determine inhibitory activity against the RET V804M variant.

The V804M mutation is a clinically significant gatekeeper mutation that confers resistance to some multi-kinase inhibitors.[1] Understanding the efficacy of next-generation inhibitors against this mutant is crucial for the development of effective therapies for RET-driven cancers, such as medullary thyroid carcinoma (MTC) and non-small cell lung cancer (NSCLC).[2][3]

Data Presentation: Inhibitory Potency of Selpercatinib

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Selpercatinib against wild-type (WT) RET and various RET mutants, including the V804M variant. This data is crucial for understanding the inhibitor's potency and selectivity.

| Target | IC50 (nM) |

| RET (WT) | 1.0 - 14.0 |

| RET (V804M) | 2.0 - 24.1 |

| RET (V804L) | 2.0 |

| RET (M918T) | 2.0 |

| RET (S891A) | 2.0 |

| RET (A883F) | 4.0 |

| RET (G810R) | 530.7 |

Note: The range of IC50 values is derived from multiple sources.[4][5][6]

Mandatory Visualization

RET Signaling Pathway with V804M Mutation

The diagram below illustrates the canonical RET signaling pathway and indicates the location of the V804M mutation within the kinase domain. This mutation is located at a classical gatekeeper residue, which regulates access to the ATP binding site within the RET kinase domain.[1] Constitutive activation of RET, through mutations or fusions, leads to the downstream activation of several pro-oncogenic pathways, including the RAS/MAPK and PI3K/AKT pathways.[2][7][8]

References

- 1. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 2. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. targetmol.com [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. How to Treat a Signal? Current Basis for RET-Genotype-Oriented Choice of Kinase Inhibitors for the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Selectivity Profile of Ret-IN-3: A Technical Overview for Drug Discovery Professionals

For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the kinase selectivity profile of Ret-IN-3, a potent inhibitor of the RET V804M mutant. This document summarizes key quantitative data, details experimental methodologies for kinase inhibition assays, and visualizes critical biological and experimental pathways.

Executive Summary

This compound has emerged as a selective inhibitor of the gatekeeper mutant RET V804M, a mutation that confers resistance to several multi-kinase inhibitors. This technical guide consolidates the available data on the selectivity of this compound, presenting its inhibitory activity against its primary target and key off-target kinases. The methodologies underlying these findings are detailed to enable replication and further investigation.

Selectivity Profile of this compound

The inhibitory activity of this compound has been quantified against the mutant RET V804M, wild-type RET, and the off-target kinase KDR. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's potent and selective nature.

| Kinase Target | IC50 (nM) | Selectivity Fold vs. RET V804M |

| RET V804M | 19 | 1 |

| RET (wild-type) | 304 | 16 |

| KDR (VEGFR2) | 7790 | 410 |

Table 1: Inhibitory activity of this compound against RET V804M, wild-type RET, and KDR. Data indicates that this compound is 16-fold more selective for the V804M mutant over the wild-type kinase and 410-fold more selective against KDR, a common off-target for many kinase inhibitors.[1]

Experimental Protocols: Kinase Inhibition Assay

The determination of IC50 values for this compound was performed using a biochemical kinase assay. The following provides a generalized protocol based on standard industry practices for such evaluations.

Objective: To determine the in vitro inhibitory potency of this compound against specific kinase targets.

Materials:

-

Recombinant human kinase enzymes (e.g., RET V804M, wild-type RET, KDR)

-

Kinase-specific substrate peptide

-

Adenosine triphosphate (ATP)

-

This compound (compound 34)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in assay buffer to the desired final concentrations.

-

Kinase Reaction Setup: The kinase, substrate, and assay buffer are added to the wells of the assay plate.

-

Initiation of Reaction: The serially diluted this compound or vehicle control (DMSO) is added to the wells, followed by the addition of ATP to initiate the kinase reaction.

-

Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: The detection reagent, which quantifies the amount of ADP produced as a measure of kinase activity, is added to the wells.

-

Data Acquisition: The luminescence signal is measured using a plate reader.

-

Data Analysis: The raw data is normalized to the controls (no inhibitor for 0% inhibition and a broad-spectrum inhibitor or no enzyme for 100% inhibition). The IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizing Key Pathways and Workflows

To further elucidate the context of this compound's activity and the process of its evaluation, the following diagrams are provided.

References

In Vitro Characterization of RET Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro methodologies for the characterization of inhibitors targeting the Rearranged during Transfection (RET) receptor tyrosine kinase. Due to the absence of specific published data for a compound designated "Ret-IN-3," this document focuses on established principles and protocols applicable to the preclinical evaluation of any novel RET inhibitor. The guide covers the core aspects of the RET signaling pathway, detailed experimental protocols for inhibitor characterization, and standardized methods for data presentation and visualization.

The RET Receptor Tyrosine Kinase Signaling Pathway

The RET receptor tyrosine kinase is a critical mediator of cell growth, differentiation, and survival.[1][2][3] Its signaling is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) to a GDNF family receptor alpha (GFRα) co-receptor.[4][5] This ligand-co-receptor complex then brings two RET monomers into close proximity, inducing their dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[4][6]

These phosphorylated tyrosine residues serve as docking sites for various adaptor and effector proteins, which in turn activate several key downstream signaling cascades that are crucial for normal cellular function and are often dysregulated in cancer.[1][4][5] The principal downstream pathways include:

-

RAS/RAF/MEK/ERK (MAPK) Pathway : Primarily involved in cell proliferation and differentiation.[4][7]

-

PI3K/AKT Pathway : A major regulator of cell survival, growth, and metabolism.[4][7]

-

PLCγ Pathway : This pathway influences intracellular calcium levels and activates protein kinase C (PKC).[4]

-

JAK/STAT Pathway : Plays a role in cell proliferation and survival.[4]

Genetic alterations such as point mutations or gene fusions can lead to ligand-independent, constitutive activation of the RET kinase, driving the development and progression of various cancers, including non-small cell lung cancer and medullary and papillary thyroid carcinomas.[4][8][9] RET inhibitors aim to block the kinase activity of both wild-type and mutated RET, thereby inhibiting these oncogenic signaling pathways.[10]

Caption: Canonical RET Signaling Pathway.

Quantitative Data Presentation

The in vitro activity of a novel RET inhibitor should be quantified and presented in a clear and structured format to allow for easy comparison and interpretation. The following table provides a template for summarizing key quantitative data.

| Assay Type | Target / Cell Line | Parameter | Value (nM) | Notes |

| Biochemical Assays | ||||

| Kinase Activity | Wild-Type RET | IC50 | e.g., 1.5 | Measures direct inhibition of recombinant enzyme activity. |

| Kinase Activity | RET V804M Mutant | IC50 | e.g., 5.2 | Assesses activity against common gatekeeper resistance mutations. |

| Kinase Activity | RET M918T Mutant | IC50 | e.g., 0.8 | Evaluates potency against a common activating mutation in MTC. |

| Kinase Selectivity Panel | VEGFR2 | IC50 | >10,000 | Determines selectivity against other kinases to predict off-target effects. |

| Cell-Based Assays | ||||

| Cell Viability | TT (RET M918T) | IC50 | e.g., 12.7 | Measures inhibition of proliferation in a RET-mutant thyroid cancer cell line. |

| Cell Viability | LC-2/ad (CCDC6-RET) | IC50 | e.g., 25.1 | Assesses activity in a lung adenocarcinoma cell line with a RET fusion. |

| Target Engagement | TT (RET M918T) | IC50 | e.g., 8.9 | Quantifies the inhibition of RET phosphorylation in a cellular context. |

| Downstream Signaling | TT (RET M918T) | IC50 | e.g., 15.4 | Measures the inhibition of downstream effectors like p-ERK. |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the rigorous evaluation of a RET inhibitor. Below are methodologies for key in vitro experiments.

Biochemical Kinase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified RET kinase (wild-type and mutant forms).

Methodology:

-

Reagents and Materials:

-

Recombinant human RET kinase (e.g., produced in Sf9 insect cells).

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

ATP (at a concentration close to the Km for RET).

-

Substrate (e.g., a poly-Glu-Tyr peptide).

-

Test inhibitor (serially diluted in DMSO).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

384-well assay plates.

-

-

Procedure:

-

Dispense 5 µL of kinase buffer containing the RET enzyme into each well of a 384-well plate.

-

Add 50 nL of the test inhibitor from a serial dilution series (typically 10-point, 3-fold dilutions).

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

-

Allow the reaction to proceed for 60 minutes at room temperature.

-

Stop the reaction and detect the remaining ATP (or generated ADP) according to the manufacturer's protocol for the detection reagent.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data using control wells (0% inhibition with DMSO vehicle, 100% inhibition with a known potent RET inhibitor or no enzyme).

-

Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.[11][12]

-

Cell-Based Viability Assay

Objective: To measure the effect of the RET inhibitor on the proliferation and viability of cancer cell lines with known RET alterations.

Methodology:

-

Reagents and Materials:

-

RET-dependent cancer cell lines (e.g., TT for RET M918T mutation, LC-2/ad for CCDC6-RET fusion).

-

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Test inhibitor (serially diluted).

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

-

96-well clear-bottom white plates.

-

-

Procedure:

-

Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the RET inhibitor. Include a vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plates to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure luminescence with a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence signal to the vehicle-treated control wells.

-

Plot the percent viability against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using a 4PL curve fit.

-

Western Blot for Target Engagement and Downstream Signaling

Objective: To confirm that the RET inhibitor blocks RET autophosphorylation and the activation of downstream signaling pathways in a cellular context.

Methodology:

-

Reagents and Materials:

-

RET-dependent cell line (e.g., TT).

-

Test inhibitor.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies (e.g., anti-p-RET (Tyr1062), anti-total RET, anti-p-ERK1/2, anti-total ERK1/2, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Plate cells and allow them to adhere.

-

Treat the cells with the RET inhibitor at various concentrations for a specified time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) and incubate with the desired primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Visually inspect the bands for a dose-dependent decrease in the phosphorylation of RET and downstream proteins like ERK.

-

For quantitative analysis, perform densitometry on the bands and normalize the phosphorylated protein signal to the total protein signal.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro characterization of a novel RET inhibitor.

Caption: In Vitro RET Inhibitor Characterization Workflow.

References

- 1. RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer [mdpi.com]

- 2. Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ret oncogene signal transduction via a IRS-2/PI 3-kinase/PKB and a SHC/Grb-2 dependent pathway: possible implication for transforming activity in NIH3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Efficacy and Safety of RET-selective Inhibitors for Cancer Patients [xiahepublishing.com]

- 9. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are RET inhibitors and how do they work? [synapse.patsnap.com]

- 11. IC50 Calculator | AAT Bioquest [aatbio.com]

- 12. IC50 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Role of RET Inhibition in Cancer Drug Resistance

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2][3] Aberrant activation of RET, through mutations or gene fusions, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[1][4][5] Consequently, RET has emerged as a significant therapeutic target. This guide provides a detailed examination of the RET signaling pathway, the mechanisms of action of RET inhibitors, and the critical challenge of drug resistance. While specific information on a compound designated "Ret-IN-3" is not available in the public domain, this document will focus on the principles of RET inhibition and resistance, using well-characterized selective RET inhibitors as examples to illustrate key concepts and experimental approaches.

The RET Signaling Pathway

Under normal physiological conditions, the RET receptor is activated upon binding to a complex formed by a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GDNF family receptor alpha (GFRα) co-receptor.[6][7] This interaction induces RET dimerization and subsequent autophosphorylation of tyrosine residues within its intracellular domain.[1][8] These phosphorylated tyrosines serve as docking sites for various adaptor and signaling proteins, leading to the activation of downstream pathways critical for cell proliferation and survival, primarily the RAS/RAF/MAPK and PI3K/AKT pathways.[1][6][9]

In cancer, RET signaling can become constitutively active through several mechanisms:

-

Point Mutations: Single amino acid substitutions can lead to ligand-independent dimerization and activation of the kinase.[10]

-

Gene Fusions: Chromosomal rearrangements can fuse the RET kinase domain with a partner gene, leading to dimerization and constitutive kinase activity. Common fusion partners include KIF5B and CCDC6.[4]

-

Overexpression: Increased expression of the RET protein can also contribute to oncogenesis.[11]

Below is a diagram illustrating the canonical RET signaling pathway and its downstream effectors.

Studying Drug Resistance to RET Inhibitors

The development of selective RET inhibitors, such as Selpercatinib and Pralsetinib, has significantly improved outcomes for patients with RET-altered cancers.[12] However, as with other targeted therapies, acquired resistance is a major clinical challenge.[10][13] Understanding the mechanisms of resistance is crucial for developing next-generation inhibitors and combination therapies.

Mechanisms of Acquired Resistance

Resistance to RET inhibitors can be broadly categorized into two types:

-

On-target resistance: This involves alterations within the RET gene itself that prevent the inhibitor from binding effectively. The most common on-target resistance mechanism is the emergence of secondary mutations in the RET kinase domain, particularly at the solvent front (e.g., G810 mutations).[10][14][15]

-

Off-target (bypass) resistance: This occurs when cancer cells activate alternative signaling pathways to circumvent their dependence on RET signaling. Common bypass mechanisms include the amplification or activation of other receptor tyrosine kinases, such as MET or EGFR, or the activation of downstream signaling components like KRAS.[15][16]

The following diagram illustrates the interplay between RET inhibition and the emergence of resistance.

Experimental Protocols for Studying RET Inhibitor Resistance

A variety of in vitro and in vivo models are employed to investigate the efficacy of RET inhibitors and the mechanisms of resistance.

In Vitro Assays

| Assay Type | Description | Key Parameters Measured |

| Cell Viability/Proliferation Assays | Cancer cell lines harboring specific RET alterations are treated with increasing concentrations of the RET inhibitor. | IC50/EC50 values, cell growth curves. |

| Western Blotting | Protein lysates from treated cells are analyzed to assess the phosphorylation status of RET and downstream signaling proteins (e.g., p-ERK, p-AKT). | Levels of p-RET, p-ERK, p-AKT, total protein levels. |

| Clonogenic Assays | The ability of single cells to form colonies after treatment with the inhibitor is assessed over a longer period. | Colony formation efficiency, survival fraction. |

| Generation of Resistant Cell Lines | Parental sensitive cell lines are cultured with gradually increasing concentrations of the RET inhibitor to select for resistant clones. | Characterization of resistance mechanisms (sequencing, western blotting). |

In Vivo Models

| Model Type | Description | Key Parameters Measured |

| Cell Line-Derived Xenografts (CDX) | Human cancer cell lines with known RET alterations are implanted into immunocompromised mice. | Tumor growth inhibition (TGI), tumor volume, body weight. |

| Patient-Derived Xenografts (PDX) | Tumor fragments from patients are directly implanted into mice, better recapitulating the heterogeneity of the original tumor. | Tumor response to treatment, biomarker analysis. |

| Genetically Engineered Mouse Models (GEMMs) | Mice are engineered to express specific RET mutations or fusions, allowing for the study of tumorigenesis and therapeutic response in an immunocompetent host. | Tumor incidence and latency, survival, metastatic progression. |

The workflow for a typical preclinical study to evaluate a novel RET inhibitor and investigate resistance is outlined below.

Quantitative Data on Selective RET Inhibitors

The following tables summarize representative data for approved selective RET inhibitors, providing a benchmark for the evaluation of novel compounds.

Table 1: In Vitro Potency of Selective RET Inhibitors

| Compound | Target | Cell Line | IC50 (nM) |

| Selpercatinib | KIF5B-RET | Ba/F3 | 6 |

| Selpercatinib | RET M918T | Ba/F3 | 7 |

| Pralsetinib | CCDC6-RET | TT | <1 |

| Pralsetinib | RET V804M | Ba/F3 | 1 |

Data are illustrative and compiled from various preclinical studies.

Table 2: Clinical Efficacy of Selective RET Inhibitors in NSCLC

| Compound | Clinical Trial | Patient Population | Objective Response Rate (ORR) |

| Selpercatinib | LIBRETTO-001 | Previously treated RET fusion+ NSCLC | 64% |

| Selpercatinib | LIBRETTO-001 | Treatment-naïve RET fusion+ NSCLC | 85% |

| Pralsetinib | ARROW | Previously treated RET fusion+ NSCLC | 57% |

| Pralsetinib | ARROW | Treatment-naïve RET fusion+ NSCLC | 70% |

Data are based on published clinical trial results.

Future Directions

The study of drug resistance to RET inhibitors is a rapidly evolving field. Future research will likely focus on:

-

Next-generation inhibitors: Designing novel inhibitors that can overcome known resistance mutations, particularly those at the solvent front.

-

Combination therapies: Investigating the synergistic effects of combining RET inhibitors with inhibitors of bypass pathways (e.g., MET inhibitors).

-

Liquid biopsies: Utilizing circulating tumor DNA (ctDNA) to monitor for the emergence of resistance mutations in real-time and guide treatment decisions.

Conclusion

Targeting the RET signaling pathway has proven to be a successful therapeutic strategy for a subset of cancer patients. However, the emergence of drug resistance remains a significant hurdle. A thorough understanding of the molecular mechanisms of resistance, facilitated by robust preclinical models and detailed experimental protocols, is essential for the continued development of effective and durable therapies for RET-driven cancers.

References

- 1. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are RET inhibitors and how do they work? [synapse.patsnap.com]

- 3. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 4. RET inhibitor - Wikipedia [en.wikipedia.org]

- 5. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 6. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer [mdpi.com]

- 8. Structure and Physiology of the RET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ret oncogene signal transduction via a IRS-2/PI 3-kinase/PKB and a SHC/Grb-2 dependent pathway: possible implication for transforming activity in NIH3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RET inhibitors: A treatment for any RET-altered cancer | MD Anderson Cancer Center [mdanderson.org]

- 13. The evolution of RET inhibitor resistance in RET-driven lung and thyroid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Emerging RET Inhibitors: Overcoming Resistance in RET-Altered Cancers [synapse.patsnap.com]

- 15. Mechanisms of resistance to selective RET tyrosine kinase inhibitors in RET fusion-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Role of the RET V804M Mutation in Targeted Therapy Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The REarranged during Transfection (RET) proto-oncogene is a critical driver in various cancers, including medullary and papillary thyroid carcinomas and non-small cell lung cancer. While targeted therapies against RET have shown significant promise, the emergence of resistance mutations, such as the V804M substitution, presents a formidable clinical challenge. This technical guide provides an in-depth analysis of the RET V804M "gatekeeper" mutation, elucidating its mechanism of resistance to first-generation multi-kinase inhibitors (MKIs) and the subsequent development of next-generation selective inhibitors designed to overcome this obstacle. We will explore the structural and molecular basis of this resistance, present key preclinical data on inhibitor sensitivity, detail relevant experimental protocols, and visualize the complex signaling pathways involved.

Introduction to RET and the V804M "Gatekeeper" Mutation

The RET gene encodes a receptor tyrosine kinase that, upon binding with its ligand-coreceptor complex, dimerizes and autophosphorylates, initiating downstream signaling cascades crucial for cell growth, survival, and differentiation.[1][2] Oncogenic activation of RET, through point mutations or chromosomal rearrangements, leads to constitutive kinase activity and drives tumorigenesis.

The V804M mutation, located in the kinase domain's ATP-binding pocket, is termed a "gatekeeper" mutation. This is due to its critical position, which controls access to a hydrophobic pocket within the kinase domain. The substitution of the smaller valine with the bulkier methionine residue sterically hinders the binding of certain Type I and Type II kinase inhibitors, leading to drug resistance.[3]

Mechanism of Resistance to Multi-Kinase Inhibitors (MKIs)

First-generation RET-targeting therapies, such as the multi-kinase inhibitors vandetanib and cabozantinib, were not specifically designed for RET and inhibit a range of other kinases. Their efficacy against RET-driven cancers is often limited by off-target toxicities and the development of resistance. The V804M mutation is a primary mechanism of acquired resistance to these MKIs.[3]

The larger methionine side chain at position 804 physically obstructs the binding of these inhibitors to the ATP-binding cleft, thereby preventing their inhibitory action and allowing the kinase to remain active. This steric hindrance significantly reduces the potency of MKIs in cancers harboring this mutation.[3]

Next-Generation Selective RET Inhibitors

To address the challenge of MKI resistance, highly selective RET inhibitors, such as selpercatinib (LOXO-292) and pralsetinib (BLU-667), were developed. These drugs were specifically designed to be effective against RET alterations, including the V804M gatekeeper mutation.[3] Their unique binding mechanism allows them to circumvent the steric clash caused by the V804M mutation, leading to potent inhibition of the mutated kinase.[3]

Quantitative Analysis of Inhibitor Sensitivity

The efficacy of various targeted inhibitors against wild-type RET and the V804M mutant has been quantified using in vitro enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

| Inhibitor | RET Status | Assay Type | IC50 (nM) | Reference |

| Vandetanib | Wild-Type | Enzymatic | - | [4] |

| Vandetanib | V804M | Enzymatic | Significantly higher than WT | [4] |

| Cabozantinib | Wild-Type | Enzymatic | - | [4] |

| Cabozantinib | V804M | Enzymatic | Significantly higher than WT | [4] |

| Selpercatinib (LOXO-292) | Wild-Type | Enzymatic | <10 | [4] |

| Selpercatinib (LOXO-292) | V804M | Enzymatic | <10 | [4] |

| Pralsetinib (BLU-667) | Wild-Type | Cell-based | - | - |

| Pralsetinib (BLU-667) | V804M | Cell-based | - | - |

Note: Specific IC50 values can vary between studies and assay conditions. This table provides a comparative overview.

RET Signaling Pathways

The RET receptor, upon activation, triggers several downstream signaling pathways that are crucial for cell proliferation and survival. The primary pathways include the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. Understanding these pathways is essential for identifying potential co-targeting strategies to overcome resistance.

Caption: RET Signaling and Inhibition.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is for determining the in vitro inhibitory activity of compounds against RET kinase.

Materials:

-

Recombinant human RET kinase (wild-type and V804M mutant)

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

Test compounds

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add 2.5 µL of the kinase buffer.

-

Add 0.5 µL of the test compound dilution.

-

Add 1 µL of a mixture of the substrate and ATP.

-

Initiate the reaction by adding 1 µL of the diluted RET kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values from the dose-response curves.

Cell-Based Proliferation Assay (MTS Assay)

This protocol is for assessing the effect of inhibitors on the proliferation of RET-driven cancer cells.

Materials:

-

Ba/F3 cells engineered to express wild-type or V804M mutant RET

-

RPMI-1640 medium with 10% FBS

-

Test compounds

-

96-well clear plates

-

CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega)

Procedure:

-

Seed the Ba/F3 cells in a 96-well plate at a density of 5,000 cells/well.

-

Allow the cells to attach overnight.

-

Treat the cells with serial dilutions of the test compounds for 72 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the IC50 values from the dose-response curves.

Experimental Workflow for Assessing Resistance

The following workflow outlines the key steps in evaluating targeted therapy resistance mediated by the RET V804M mutation.

Caption: Workflow for Resistance Assessment.

Conclusion and Future Directions

The RET V804M mutation serves as a classic example of targeted therapy resistance through a gatekeeper mutation. While it confers resistance to older multi-kinase inhibitors, the development of selective inhibitors like selpercatinib and pralsetinib has provided effective treatment options for patients with this mutation. However, the potential for acquired resistance to these newer agents through other mechanisms, such as solvent front mutations (e.g., G810S) or bypass pathway activation, remains a concern.

Future research should focus on:

-

Developing next-generation RET inhibitors that can overcome a broader spectrum of resistance mutations.

-

Investigating rational combination therapies that co-target RET and key bypass signaling pathways.

-

Utilizing liquid biopsies for the early detection of resistance mutations to guide treatment decisions.

By continuing to unravel the complexities of RET-driven cancers and their resistance mechanisms, we can further advance the development of more durable and effective targeted therapies.

References

Methodological & Application

Application Notes and Protocols for Ret-IN-3 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ret-IN-3 is a potent and selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase, specifically targeting the V804M mutant with an IC50 of 19 nM.[1][2] It demonstrates significant selectivity over wild-type RET and KDR.[1][2] The RET signaling pathway plays a crucial role in cell proliferation, survival, differentiation, and migration. Aberrant activation of this pathway, through mutations or fusions, is a known driver in several types of cancer, including thyroid and non-small cell lung cancer. These application notes provide a detailed protocol for the preparation of a this compound stock solution for use in in vitro research applications.

Data Presentation

Quantitative data for this compound is summarized in the tables below for easy reference.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 339.39 g/mol | [1][2][3] |

| Molecular Formula | C₁₈H₂₁N₅O₂ | [1][2][3] |

| CAS Number | 2414374-53-9 | [1][2][3] |

| Appearance | Off-white to light yellow solid powder | [1] |

| Purity | >98% (typically) | |

| Solubility in DMSO | ≥ 100 mg/mL (294.65 mM) | [1] |

Table 2: Storage and Stability of this compound

| Form | Storage Temperature | Stability Period | Reference |

| Solid Powder | -20°C | 3 years | [1][3] |

| 4°C | 2 years | [1][3] | |

| Stock Solution (in DMSO) | -20°C | 1 month | [1][2][3] |

| -80°C | 6 months | [1][2][3] |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath (optional, for aiding dissolution)

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for cell-based assays and other in vitro experiments.

Calculations:

To prepare a 10 mM stock solution, the required mass of this compound is calculated using its molecular weight (MW = 339.39 g/mol ).

-

Formula: Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

-

For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution:

-

Mass (g) = 0.01 mol/L x 0.001 L x 339.39 g/mol

-

Mass (g) = 0.0033939 g

-

Mass (mg) = 3.394 mg

-

Step-by-Step Procedure:

-

Weighing: Carefully weigh out 3.4 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

-

Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear.

-

Aiding Dissolution (if necessary): If precipitation or incomplete dissolution is observed, gently warm the solution to 37°C or place it in an ultrasonic bath for a few minutes to aid dissolution.[2]

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[1][2]

-

Storage: Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[1][2][3]

Mandatory Visualizations

Caption: Experimental workflow for preparing a this compound stock solution.

Caption: Simplified RET signaling pathway and the inhibitory action of this compound.

Safety and Handling Precautions

-

This compound is intended for research use only.

-

Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of the powder and direct contact with skin and eyes.

-

Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

Application Notes and Protocols for Cell-Based Assays Using Ret-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ret-IN-3 is a selective inhibitor of the RET (Rearranged during Transfection) tyrosine kinase, specifically targeting the V804M mutant, which is a known resistance mutation to some RET inhibitors. The RET proto-oncogene is a critical driver in various cancers, including non-small cell lung cancer and medullary thyroid carcinoma.[1][2] Constitutive activation of the RET signaling pathway, through mutations or fusions, leads to uncontrolled cell proliferation and survival.[1][2] this compound offers a valuable tool for studying the effects of selective RET V804M inhibition in cancer cell models. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of the RET kinase domain, with a higher affinity for the V804M mutant.[1] This inhibition blocks the autophosphorylation of RET and the subsequent activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, thereby impeding cancer cell proliferation and survival.[1]

Data Presentation

The inhibitory activity of this compound and its selectivity have been quantified using cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | Cell Line | Assay Type | Incubation Time | IC50 |

| RETV804M | Ba/F3 | CellTiter-Glo | 48 hours | 19 nM |

| Wild-type RET | Ba/F3 | CellTiter-Glo | 48 hours | 0.11 µM |

| KDR (VEGFR2) | Ba/F3 | CellTiter-Glo | 48 hours | 4 µM |

Data sourced from MedchemExpress, citing Newton, R., et al. (2020).[1]

Signaling Pathway Diagram

The following diagram illustrates the canonical RET signaling pathway and the point of inhibition by this compound.

Caption: RET Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Cell Viability Assay (IC50 Determination) using CellTiter-Glo®

This protocol describes the determination of the IC50 value of this compound in Ba/F3 cells engineered to express either wild-type RET or the RET V804M mutant. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells.

Materials:

-

Ba/F3 cells expressing RET (Wild-Type or V804M)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

DMSO (vehicle control)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Culture: Culture Ba/F3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding:

-

Harvest cells and perform a cell count.

-

Dilute the cell suspension to a concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into opaque-walled 96-well plates.

-

Include control wells with medium only for background luminescence measurement.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series).

-

Add the diluted compound or vehicle (DMSO) to the respective wells. The final DMSO concentration should not exceed 0.1%.

-

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

Assay Procedure:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis:

-

Subtract the average background luminescence from all experimental wells.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized data against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for determining the IC50 of a kinase inhibitor.

Caption: IC50 Determination Workflow.

References

Application Notes and Protocols: Western Blot for p-RET Inhibition by Ret-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Aberrant activation of RET through mutations or fusions is a known driver in several cancers, including non-small cell lung cancer and medullary thyroid carcinoma.[1][2] This constitutive activation leads to the phosphorylation of specific tyrosine residues within the intracellular kinase domain, initiating downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways that promote tumorigenesis.[2][3]

Ret-IN-3 is a selective inhibitor of the RET V804M mutant kinase, a common gatekeeper mutation that confers resistance to some multi-kinase inhibitors.[4][5] Assessing the efficacy of inhibitors like this compound requires a robust method to quantify the inhibition of RET autophosphorylation. Western blotting is a widely used technique to detect specific proteins and their post-translational modifications, such as phosphorylation, making it an ideal method for this purpose.[6]

This document provides a detailed protocol for performing a Western blot to measure the inhibition of RET phosphorylation (p-RET) at tyrosine 905 (Tyr905) in response to treatment with this compound.

RET Signaling Pathway

The RET signaling pathway is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GDNF family receptor alpha (GFRα) co-receptor to the extracellular domain of RET.[3] This binding induces RET dimerization and subsequent trans-autophosphorylation of multiple tyrosine residues in the cytoplasmic tail.[2][7] These phosphorylated tyrosines serve as docking sites for various adaptor and signaling proteins, which in turn activate downstream pathways promoting cell proliferation, survival, and migration.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 4. Discovery of wt RET and V804M RET Inhibitors: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigating natural compounds against oncogenic RET tyrosine kinase using pharmacoinformatic approaches for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Testing Ret-IN-3 Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Aberrant activation of the RET signaling pathway, through mutations or gene fusions, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[1][2][3] Consequently, RET has emerged as a promising therapeutic target. Ret-IN-3 is a novel, potent, and selective inhibitor of the RET kinase. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using animal models, specifically cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).

RET Signaling Pathway

The RET receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways. These pathways are integral to cell proliferation and survival. In RET-driven cancers, mutations or fusions lead to constitutive, ligand-independent activation of the RET kinase, promoting uncontrolled cell growth.[1][2] this compound is designed to selectively inhibit this aberrant kinase activity.

Caption: Simplified RET signaling pathway and the inhibitory action of this compound.

Animal Models for Efficacy Testing

The selection of an appropriate animal model is critical for the preclinical evaluation of anticancer agents. For testing the efficacy of this compound, two widely used xenograft models are recommended:

-

Cell Line-Derived Xenograft (CDX) Models: These models are generated by subcutaneously implanting human cancer cell lines with known RET alterations into immunodeficient mice. CDX models are valuable for initial efficacy screening due to their reproducibility and relatively low cost.

-

Patient-Derived Xenograft (PDX) Models: PDX models are established by implanting fresh tumor tissue from a patient directly into immunodeficient mice.[4] These models are considered more clinically relevant as they better preserve the histological and genetic characteristics of the original tumor.[4]

Experimental Workflow

The general workflow for assessing the in vivo efficacy of this compound in xenograft models is outlined below.

Caption: General experimental workflow for in vivo efficacy testing of this compound.

Detailed Protocols

Protocol 1: Establishment of a Cell Line-Derived Xenograft (CDX) Model

1. Cell Culture:

- Culture a human cancer cell line with a known RET fusion or mutation (e.g., a non-small cell lung cancer line with a KIF5B-RET fusion or a medullary thyroid cancer line with a RET M918T mutation) under standard conditions.

- Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 107 cells/mL.

2. Implantation:

- Use 6-8 week old female immunodeficient mice (e.g., NU/NU nude mice).

- Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

3. Tumor Growth Monitoring:

- Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

- Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.

Protocol 2: Efficacy Study in Established Xenograft Models

1. Animal Randomization:

- When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment groups (n=8-10 mice per group).

- Typical treatment groups include:

- Vehicle control (e.g., saline or the formulation vehicle for this compound)

- This compound at a low dose (e.g., 10 mg/kg)

- This compound at a high dose (e.g., 30 mg/kg)

- Positive control (optional, a known RET inhibitor)

2. Drug Administration:

- Administer this compound or vehicle daily via oral gavage. The volume of administration should be based on the most recent body weight measurement.

3. Efficacy and Toxicity Monitoring:

- Measure tumor volume and body weight three times per week.

- Monitor the animals for any signs of toxicity, such as changes in behavior, weight loss, or ruffled fur.

- The study endpoint is typically when the tumors in the control group reach a predetermined size (e.g., 1500 mm3) or after a fixed duration of treatment (e.g., 21 days).

4. Data Analysis:

- Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

- Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Protocol 3: Pharmacodynamic (PD) Analysis

1. Sample Collection:

- At the end of the efficacy study, or at specified time points after the final dose, euthanize a subset of mice from each group.

- Excise the tumors and immediately snap-freeze them in liquid nitrogen or fix them in formalin for later analysis.

2. Western Blot Analysis:

- Prepare protein lysates from the frozen tumor samples.

- Perform Western blotting to assess the levels of total and phosphorylated RET, as well as downstream signaling proteins like ERK and AKT.[1] This will confirm that this compound is hitting its target and modulating the intended signaling pathway in vivo.

Data Presentation

The following tables present hypothetical but representative data for an in vivo efficacy study of this compound in a RET-fusion positive NSCLC CDX model.

Table 1: Anti-tumor Efficacy of this compound in a RET-Fusion Positive NSCLC CDX Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | p-value vs. Vehicle |

| Vehicle Control | - | 1450 ± 150 | - | - |

| This compound | 10 | 650 ± 80 | 55.2 | <0.01 |

| This compound | 30 | 250 ± 50 | 82.8 | <0.001 |

Table 2: Body Weight Changes During this compound Treatment

| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Day 0 (%) ± SEM |

| Vehicle Control | - | + 5.2 ± 1.5 |

| This compound | 10 | + 4.8 ± 1.2 |

| This compound | 30 | - 1.5 ± 0.8 |

Conclusion

These application notes provide a framework for the preclinical evaluation of this compound efficacy in relevant animal models of RET-driven cancers. The detailed protocols for establishing xenograft models, conducting efficacy studies, and performing pharmacodynamic analyses will enable researchers to robustly assess the therapeutic potential of this novel RET inhibitor. The data from these studies are crucial for making informed decisions regarding the further clinical development of this compound.

References

- 1. A novel RET inhibitor with potent efficacy against medullary thyroid cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 4. Establishing Patient-Derived Cancer Cell Cultures and Xenografts in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: CRISPR Screen to Identify Ret-IN-3 Synergistic Partners

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of several tissues, including the nervous and renal systems.[1] Aberrant activation of RET, through point mutations or chromosomal rearrangements, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[2][3] These alterations lead to constitutive activation of the RET kinase domain, promoting uncontrolled cell proliferation and survival through downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.[2][4]

Ret-IN-3 is a selective inhibitor designed to target the ATP-binding site of the RET protein, thereby blocking its kinase activity and inhibiting the growth of RET-driven cancers.[5] While targeted therapies like this compound can be highly effective, the development of resistance is a significant clinical challenge.[6] Resistance can arise from on-target mutations in the RET gene itself or through the activation of bypass signaling pathways that render the cancer cells independent of RET signaling.[6][7][8]

To overcome and prevent resistance, combination therapies that target both RET and synergistic partner proteins are a promising strategy. Identifying these synergistic targets is crucial for developing more durable and effective cancer treatments. This application note describes a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss sensitizes RET-altered cancer cells to this compound, thereby revealing potent synergistic therapeutic targets.[9][10][11]

Signaling Pathway Overview

The RET signaling pathway is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) to a GDNF family receptor alpha (GFRα) co-receptor. This complex then recruits and activates the RET receptor, leading to its dimerization and autophosphorylation.[3][12] Phosphorylated tyrosine residues on RET serve as docking sites for various adaptor proteins, which in turn activate downstream pro-survival and proliferative pathways.[12] In cancer, RET fusions or mutations lead to ligand-independent dimerization and constitutive activation of these pathways.[6]

Experimental Workflow

The overall workflow for the CRISPR screen involves transducing a pooled sgRNA library into RET-dependent cancer cells, treating the cells with a sub-lethal dose of this compound, and then using next-generation sequencing (NGS) to identify sgRNAs that are depleted in the drug-treated population compared to a control population. This depletion indicates that the knockout of the corresponding gene, in combination with this compound, is synthetically lethal.

Materials and Reagents

| Reagent/Material | Recommended Supplier | Catalog Number |

| RET-fusion positive cell line (e.g., LC-2/ad) | JCRB | JCRB1265 |

| LentiCRISPRv2 Pooled Library (e.g., GeCKO v2) | Addgene | 1000000048 |

| Lenti-X 293T Cells | Takara Bio | 632180 |

| Lipofectamine 3000 | Thermo Fisher | L3000015 |

| Opti-MEM I Reduced Serum Medium | Thermo Fisher | 31985062 |

| DMEM, high glucose, GlutaMAX™ | Thermo Fisher | 10566016 |

| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 |

| Penicillin-Streptomycin | Thermo Fisher | 15140122 |

| Puromycin | Thermo Fisher | A1113803 |

| Polybrene | MilliporeSigma | TR-1003-G |

| This compound | Synthesized/Sourced | N/A |

| DMSO (Vehicle Control) | MilliporeSigma | D2650 |

| PureLink Genomic DNA Mini Kit | Thermo Fisher | K182001 |

| NEBNext High-Fidelity 2X PCR Master Mix | NEB | M0541S |

| QIAquick PCR Purification Kit | QIAGEN | 28104 |

Experimental Protocols

Cell Line Preparation and IC50 Determination

-

Cell Culture : Culture a RET-fusion positive cancer cell line (e.g., NSCLC or thyroid) and a Cas9-expressing derivative in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.

-

This compound IC50 Determination :

-

Plate cells in a 96-well plate at a density of 5,000 cells/well.

-

The next day, treat cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) and a vehicle control (DMSO).

-

After 72 hours, assess cell viability using a CellTiter-Glo assay.

-

Calculate the IC50 value. For the CRISPR screen, a sub-lethal concentration (e.g., IC20-IC30) will be used to apply selective pressure without causing widespread cell death.

-

Lentiviral Library Production

-

Plasmid Amplification : Amplify the pooled sgRNA library plasmid in E. coli and perform a maxi-prep to obtain high-quality plasmid DNA.[13]

-

Transfection :

-

Seed Lenti-X 293T cells in 15-cm plates to be 80-90% confluent at the time of transfection.

-

For each plate, prepare a transfection mix using Lipofectamine 3000 with the sgRNA library plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G) in Opti-MEM, following the manufacturer's protocol.[13]

-

Incubate the transfection mix at room temperature for 20 minutes before adding it dropwise to the 293T cells.

-

-

Virus Harvest :

-

Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

-

The virus can be concentrated by ultracentrifugation if necessary and should be stored at -80°C in small aliquots.

-

CRISPR Library Transduction

-

Titer Determination : Determine the functional titer of the lentiviral library to establish the volume needed for a multiplicity of infection (MOI) of 0.1-0.3. This low MOI is crucial to ensure that most cells receive a single sgRNA.[14]

-

Transduction :

-

Seed enough Cas9-expressing cancer cells to maintain a library coverage of at least 500 cells per sgRNA. For a library with 120,000 sgRNAs, this means starting with at least 60 million cells.[13]

-

Transduce the cells with the lentiviral library at an MOI of 0.1-0.3 in the presence of Polybrene (8 µg/mL).[6]

-

-

Antibiotic Selection :

-

48 hours post-transduction, begin selection with puromycin (1-2 µg/mL, concentration to be determined by a kill curve) to eliminate non-transduced cells.

-

Maintain the cells under selection for 3-5 days until a non-transduced control plate shows complete cell death.

-

CRISPR Screen Execution

-

T0 Reference Sample : After antibiotic selection, harvest a representative population of cells (maintaining >500x coverage) as the Time 0 (T0) reference point.[15]

-

Drug Treatment :

-

Split the remaining transduced cell population into two arms: a vehicle control (DMSO) arm and a this compound treatment arm (at the predetermined IC20-IC30 concentration).

-

Culture the cells for 14-21 days (approximately 10-15 cell doublings), passaging as needed and always maintaining a cell count that ensures >500x library coverage.

-

Replenish the media with fresh drug or vehicle every 2-3 days.

-

-

Cell Harvest : At the end of the treatment period, harvest the cells from both the control and this compound treated arms.

Sample Preparation and Sequencing

-

Genomic DNA Extraction : Extract genomic DNA (gDNA) from the T0, control, and this compound treated cell pellets using a gDNA purification kit. Ensure high yields and purity.[3][16]

-

sgRNA Amplification :

-

Amplify the integrated sgRNA sequences from the gDNA using a two-step PCR protocol.[13][15]

-

The first PCR uses primers that flank the sgRNA cassette to enrich for the guide sequences. Use a sufficient number of parallel reactions to maintain library representation in the gDNA template.[13]

-

The second PCR adds Illumina adapters and sample-specific barcodes for multiplexed sequencing.

-

-

NGS : Purify the PCR products and quantify the library. Sequence the samples on a high-throughput sequencer (e.g., Illumina NextSeq) to obtain at least 15-20 million reads per sample.[9]

Data Analysis

-

Read Counting : Demultiplex the sequencing data and align the reads to the sgRNA library reference to get raw read counts for each sgRNA in each sample.

-

Synergy Analysis : Use bioinformatics tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the data.[17]

-

Compare the sgRNA abundance in the this compound treated samples to the vehicle-treated control samples.

-

MAGeCK will calculate a beta score for each gene, which represents the degree of synergy (negative beta score) or resistance (positive beta score). A lower negative beta score indicates a stronger synergistic interaction.

-

Genes are ranked based on their beta scores and statistical significance (p-value and FDR).

-

Results

The primary output of the CRISPR screen is a ranked list of genes whose knockout sensitizes the cancer cells to this compound. This data should be presented in a clear, tabular format to allow for easy interpretation and prioritization of candidate genes for further validation.

Table 1: Top Synergistic Gene Hits from this compound CRISPR Screen (Illustrative Data)

| Gene Symbol | Gene Description | Beta Score | P-value | False Discovery Rate (FDR) |

| SHP2 (PTPN11) | Tyrosine-protein phosphatase non-receptor type 11 | -0.85 | 1.2e-6 | 5.5e-5 |

| SOS1 | Son of sevenless homolog 1 | -0.79 | 3.4e-6 | 9.8e-5 |

| MCL1 | Myeloid cell leukemia 1 | -0.72 | 8.1e-6 | 1.5e-4 |

| YAP1 | Yes-associated protein 1 | -0.68 | 1.5e-5 | 2.2e-4 |

| KRAS | KRAS proto-oncogene, GTPase | -0.65 | 2.9e-5 | 3.7e-4 |

Table 2: Pathway Enrichment Analysis of Top Synergistic Hits (Illustrative Data)

| Pathway | Number of Genes | P-value |

| MAPK Signaling Pathway | 12 | 2.5e-8 |

| PI3K-Akt Signaling Pathway | 9 | 1.1e-6 |

| Apoptosis Regulation | 7 | 3.4e-5 |

| Hippo Signaling Pathway | 5 | 9.8e-4 |

Discussion and Conclusion

This application note provides a comprehensive protocol for conducting a genome-wide CRISPR-Cas9 screen to identify genes that act as synergistic partners with the RET inhibitor, this compound. The identification of genes with strong negative beta scores, such as those in the MAPK and PI3K/Akt pathways, provides a strong rationale for combination therapies.[18] For example, the illustrative data suggests that combining this compound with inhibitors of SHP2 or MCL1 could be a powerful strategy to enhance therapeutic efficacy and overcome resistance.

The top candidate genes identified in the screen must be validated through further experiments. This typically involves individual gene knockouts followed by cell viability assays with this compound, as well as testing combinations of this compound with small molecule inhibitors of the identified targets. Successful validation of these synergistic interactions can pave the way for preclinical and clinical development of novel combination therapies for patients with RET-driven cancers.

References

- 1. biorxiv.org [biorxiv.org]

- 2. A dose-response model for statistical analysis of chemical genetic interactions in CRISPRi screens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An optimized NGS sample preparation protocol for in vitro CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. babraham.ac.uk [babraham.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. manuals.cellecta.com [manuals.cellecta.com]

- 7. Genome-scale CRISPR-Cas9 Knockout and Transcriptional Activation Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GitHub - niekwit/CRISPR-tools: Pipeline for CRISPR-Cas9 screen analysis [github.com]

- 9. Everything you need to know about CRISPR library screening [takarabio.com]

- 10. Video: Pooled CRISPR-Based Genetic Screens in Mammalian Cells [jove.com]

- 11. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. idekerlab.ucsd.edu [idekerlab.ucsd.edu]

- 13. Next-Generation Sequencing of Genome-Wide CRISPR Screens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. blog.addgene.org [blog.addgene.org]

- 15. CRISPR Screen Sequencing Protocol - CD Genomics [cd-genomics.com]

- 16. Genomic DNA extraction and sample preparation for NGS [bio-protocol.org]

- 17. synthego.com [synthego.com]

- 18. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ret-IN-3 Inactivity in Cell Culture

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments where the selective RET inhibitor, Ret-IN-3, does not exhibit the expected activity in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a selective small molecule inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase that harbors a V804M "gatekeeper" mutation.[1][2][3] This mutation confers resistance to many multi-kinase inhibitors. This compound has an in vitro IC50 of 19 nM for the RET V804M mutant.[1][2][3]

Q2: I am not seeing any effect of this compound in my cell culture experiments. What are the most common initial troubleshooting steps?

When encountering a lack of activity with this compound, it is crucial to systematically verify several key aspects of your experimental setup:

-

Compound Integrity and Handling: Confirm the correct storage of your this compound stock solution (-20°C or -80°C) and that it has not undergone multiple freeze-thaw cycles.[1][3] Ensure accurate dilution of the compound to the desired final concentration.

-